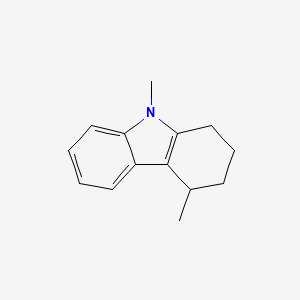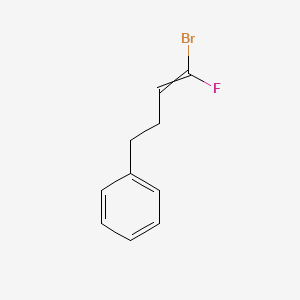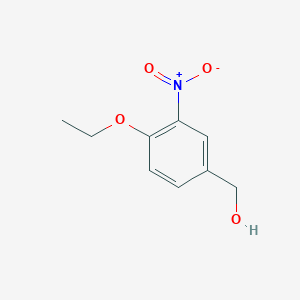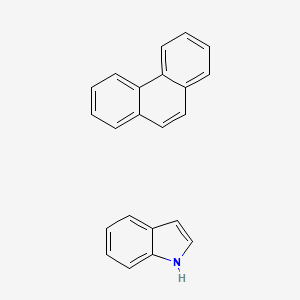![molecular formula C20H19N3O2 B12526648 Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-64-9](/img/structure/B12526648.png)
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-, the synthesis can be achieved through a multi-step process:
Formation of the Pyridine Intermediate: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reaction: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridine intermediate.
Industrial Production Methods
Industrial production of benzamide derivatives often employs scalable and efficient methods. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth as catalysts. This approach offers advantages such as high yield, low reaction times, and eco-friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles
Major Products
Oxidation: Oxidized benzamide derivatives
Reduction: Amines
Substitution: Substituted benzamide derivatives
Applications De Recherche Scientifique
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Agriculture: Benzamide derivatives are explored for their potential as agrochemicals, including herbicides and pesticides.
Mécanisme D'action
The mechanism of action of Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Studied for their quorum sensing inhibitory effects against bacterial pathogens.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the pyridine ring enhances its potential for diverse applications in medicinal chemistry and other scientific fields.
Propriétés
Numéro CAS |
821784-64-9 |
|---|---|
Formule moléculaire |
C20H19N3O2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-[5-[(4-methoxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-7-5-14(6-8-19)11-23-18-10-17(12-22-13-18)15-3-2-4-16(9-15)20(21)24/h2-10,12-13,23H,11H2,1H3,(H2,21,24) |
Clé InChI |
SRUCABUHBPRCRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


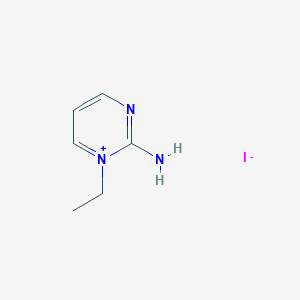
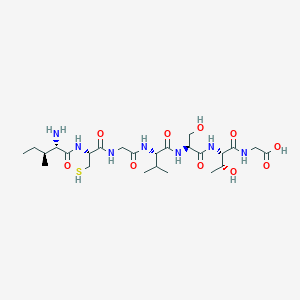
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
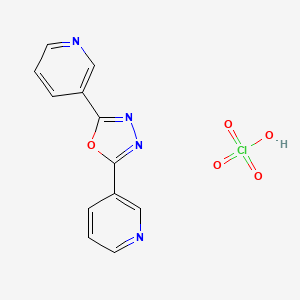
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
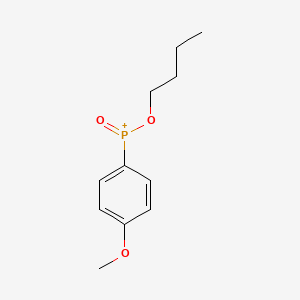
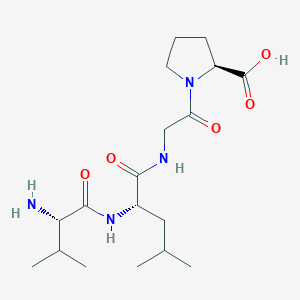
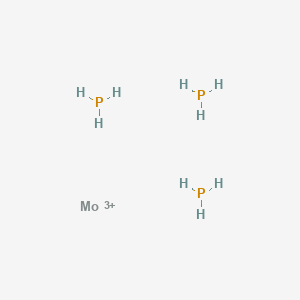
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)

